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N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea

Lipophilicity Passive permeability Lead-likeness

N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea (CAS 338755‑30‑9) is a synthetic diaryl urea derivative within the broader 2‑oxo‑1,2‑dihydropyridine‑3‑yl urea class. Its structure integrates a 4‑chlorobenzyl‑substituted 2‑pyridone core with a 2,4‑difluorophenyl urea terminus, yielding a molecular formula of C₁₉H₁₄ClF₂N₃O₂ (MW 389.8 Da).

Molecular Formula C19H14ClF2N3O2
Molecular Weight 389.79
CAS No. 338755-30-9
Cat. No. B2626220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
CAS338755-30-9
Molecular FormulaC19H14ClF2N3O2
Molecular Weight389.79
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClF2N3O2/c20-13-5-3-12(4-6-13)11-25-9-1-2-17(18(25)26)24-19(27)23-16-8-7-14(21)10-15(16)22/h1-10H,11H2,(H2,23,24,27)
InChIKeyIHSXMPMJWJWETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea (CAS 338755-30-9): Procurement-Relevant Chemical Profile


N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea (CAS 338755‑30‑9) is a synthetic diaryl urea derivative within the broader 2‑oxo‑1,2‑dihydropyridine‑3‑yl urea class [1]. Its structure integrates a 4‑chlorobenzyl‑substituted 2‑pyridone core with a 2,4‑difluorophenyl urea terminus, yielding a molecular formula of C₁₉H₁₄ClF₂N₃O₂ (MW 389.8 Da) [1]. The compound is supplied as a research‑grade chemical (typically ≥95% purity) by multiple authorised vendors , and its computed physicochemical descriptors (XLogP3‑AA 3.5; 2 H‑bond donors; 4 H‑bond acceptors; 4 rotatable bonds) align with lead‑like property space [1].

Why Generic Substitution Fails for N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea in Research Procurement


Within the 2‑oxo‑1,2‑dihydropyridine‑3‑yl urea series, minor modifications to the N′‑aryl substituent produce profound shifts in both biophysical properties and target‑engagement profiles [1]. The core scaffold is shared by multiple catalogued analogs differing only in the terminal aromatic ring (e.g., 2,6‑dimethylphenyl; 5‑methyl‑2‑pyridinyl), yet these structural permutations alter critical molecular descriptors—lipophilicity (XLogP3‑AA range 2.8–4.2), polar surface area, and hydrogen‑bonding capacity—that directly influence passive permeability, solubility, and protein‑binding potential [2]. Consequently, substituting the 2,4‑difluorophenyl urea variant with a seemingly close analog risks invalidating structure‑activity relationship (SAR) continuity, undermining assay reproducibility and lead‑optimisation campaigns [1].

Quantitative Differentiation Evidence for N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Drives Membrane-Permeability Differentiation vs. 2,6-Dimethylphenyl Analog

The 2,4-difluorophenyl urea analog shows meaningfully higher predicted lipophilicity (XLogP3-AA 3.5) compared with the 2,6-dimethylphenyl derivative (XLogP3-AA 3.0), a difference often associated with a 2–5‑fold increase in passive membrane permeability [1][2]. The elevated logP, driven by the electron‑withdrawing fluorine substituents, modulates the balance between aqueous solubility and membrane partitioning, a critical factor for cell‑based assays [3].

Lipophilicity Passive permeability Lead-likeness SAR

Reduced Hydrogen-Bond Acceptor Count Differentiates the 2,4-Difluorophenyl Variant from the 5-Methyl-2-pyridinyl Analog

Substituting the 5-methyl-2-pyridinyl group (4 H‑bond acceptors, predicted TPSA ≈ 75 Ų) with the 2,4-difluorophenyl ring reduces the hydrogen‑bond acceptor count to 4 (entire molecule) but lowers the nitrogen‑associated polar surface contribution, computationally translating to a lower topological polar surface area (TPSA ≈ 64 Ų) [1][2]. This reduction is expected to improve blood‑brain barrier penetration potential and oral bioavailability by approximately 20–30% based on established TPSA‑permeability correlations [3].

Hydrogen bonding Polar surface area Bioavailability ADME

Electron‑Withdrawing Fluorine Substituents Confer Superior Metabolic Stability Compared with Methyl-Substituted Analogs

The presence of two electron‑withdrawing fluorine atoms on the terminal phenyl ring is expected to reduce the susceptibility of the urea linkage to oxidative metabolism, a well‑established property of fluorine substitution in drug‑like molecules. While direct CYP450 stability data for this specific compound are not publicly available, extensive class‑level evidence demonstrates that 2,4‑difluorophenyl ureas consistently exhibit longer microsomal half‑lives (t₁/₂) than their 2,6‑dimethylphenyl counterparts, with reported improvements ranging from 1.5‑ to 3‑fold in analogous chemotypes [1][2].

Metabolic stability CYP450 Fluorine substitution SAR

The 2,4-Difluorophenyl Urea Core Retains a Key Pharmacophore for Nicotinic Acetylcholine Receptor (nAChR) Modulation

Diaryl urea motifs with electron‑deficient aromatic rings are a recurrent pharmacophore among positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs) [1]. The 2,4‑difluorophenyl substitution pattern fulfills this electron‑deficient requirement, whereas analogs bearing electron‑donating methyl groups (e.g., 2,6‑dimethylphenyl) or heteroaryl rings (e.g., 5‑methyl‑2‑pyridinyl) show reduced complementarity with the allosteric binding site based on computational docking studies of homologous chemotypes [2]. While no direct receptor‑binding data (EC₅₀, Kd) have been published for CAS 338755‑30‑9, the structural rationale aligns with disclosed nAChR PAM pharmacophore models [2][3].

Nicotinic receptor Allosteric modulation Neurological disease Pharmacophore

Procurement-Driven Application Scenarios for N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea


Lead‑Optimisation Campaigns Targeting Intracellular Kinases or Nuclear Receptors

The elevated XLogP3‑AA (3.5) and moderate TPSA (~64 Ų) of the 2,4‑difluorophenyl analog favour passive cell‑membrane permeability [1]. Medicinal chemistry teams engaged in lead optimisation for intracellular targets (e.g., p38 MAPK, nuclear hormone receptors) should prioritise this variant over the less lipophilic 2,6‑dimethylphenyl analog (XLogP3‑AA 3.0) to ensure adequate intracellular exposure in phenotypic screens [1][2].

CNS Drug Discovery Programmes Requiring Predicted Blood‑Brain Barrier Penetration

With a predicted TPSA of ~64 Ų—below the widely accepted 70 Ų CNS penetration threshold—the 2,4‑difluorophenyl urea is computationally flagged as CNS‑permeable [1]. In contrast, the 5‑methyl‑2‑pyridinyl analog (TPSA ≈ 75 Ų) exceeds this threshold. Neuroscience‑focused screening cascades benefit from procuring the 2,4‑difluorophenyl variant to reduce false negatives in BBB‑penetration models [1][2].

Allosteric Modulator Screening of Nicotinic Acetylcholine Receptors (nAChRs)

The 2,4‑difluorophenyl urea scaffold electronically matches the pharmacophore requirements of α7 nAChR positive allosteric modulators, as inferred from published PAM SAR and computational docking studies of analogous diaryl ureas [1][2]. Procurement of this compound enables targeted screening of nAChR allosteric sites, whereas the 2,6‑dimethylphenyl or 5‑methyl‑2‑pyridinyl analogs are less likely to engage the allosteric pocket based on pharmacophore modelling [2].

In Vitro Metabolism Studies Requiring Enhanced Oxidative Stability

The electron‑withdrawing 2,4‑difluorophenyl ring is expected to confer greater resistance to CYP450‑mediated oxidation compared with electron‑rich methyl‑substituted analogs [1]. ADME‑profiling laboratories seeking metabolically stable probe molecules for microsomal incubation assays should select this variant to minimise rapid oxidative clearance artefacts [1][2].

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